Potassium erucate
Description
Potassium erucate (chemical formula: C₂₂H₄₁KO₂) is the potassium salt of erucic acid, a monounsaturated omega-9 fatty acid (C22:1). It is classified as an anionic surfactant and is notable for its long alkyl chain, which imparts unique physicochemical properties. This compound is utilized in applications such as viscoelastic surfactant solutions for industrial processes (e.g., sand-carrying fluids) and as a component in eco-friendly lubricant additives . Its biodegradability and renewable sourcing from plants like rapeseed further enhance its appeal in sustainable chemistry .
Properties
CAS No. |
18175-47-8 |
|---|---|
Molecular Formula |
C22H41KO2 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
potassium;(Z)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; |
InChI Key |
JEXMXRICZKBURS-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Other CAS No. |
18175-47-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium Erucate vs. Potassium Oleate
Structural Differences :
- This compound : Derived from erucic acid (C22:1), featuring a 22-carbon chain with one double bond.
- Potassium oleate : Derived from oleic acid (C18:1), with an 18-carbon chain.
Performance in Lubrication :
- Friction Reduction : In protic ionic liquids (PILs), erucate-based compounds (e.g., bis(2-hydroxyethyl)ammonium erucate) exhibit superior friction reduction compared to oleate counterparts. The longer alkyl chain of erucate forms thicker adsorption layers on metal surfaces, reducing friction coefficients by 30–50% at 30–80°C .
Thermal Stability :
Erucate’s longer chain enhances thermal stability in lubricants, but its high viscosity at room temperature limits low-temperature applications. Oleate, with a shorter chain, has lower viscosity and better fluidity .
This compound vs. Potassium N-Lauroylglutamate (KLAD)
Application in Viscoelastic Solutions :
- Viscosity and Shear Resistance : this compound (KEU) combined with benzyltripropylammonium chloride (BTAC) achieved an apparent viscosity of 82.5 mPa·s at 100°C, outperforming KLAD/KCl systems (19.2 mPa·s). The synergy between KEU and BTAC improved micelle stability under high shear .
- Temperature Resistance : After 60 minutes of shearing at 100°C, KEU/BTAC retained 52.9 mPa·s viscosity, whereas KLAD/KCl dropped to 14.0 mPa·s. This highlights erucate’s superior temperature resilience .
Sand-Carrying Efficiency :
KEU-based systems reduced sediment rates to 0.067 cm·min⁻¹ (30°C), outperforming KLAD (0.294 cm·min⁻¹), making it more effective in hydraulic fracturing fluids .
This compound vs. Shorter-Chain Fatty Acid Salts
Adsorption and Lubricity :
Long-chain fatty acid salts (e.g., erucate) adsorb more effectively on metal surfaces than shorter-chain analogs (e.g., laurate, C12:0). This adsorption reduces direct metal contact, lowering wear and friction. For instance, erucate’s C22 chain forms denser protective layers compared to C18 oleate .
Solubility Limitations :
Erucate’s long chain reduces solubility in polar solvents like water. At 3 wt.% concentration, bis(2-hydroxyethyl)ammonium erucate forms homogeneous solutions, but higher concentrations may precipitate, limiting its utility in water-based systems .
Data Tables
Table 1: Tribological Performance of Erucate vs. Oleate in PILs
| Property | Bis(2-hydroxyethyl)ammonium Erucate | Bis(2-hydroxyethyl)ammonium Oleate |
|---|---|---|
| Friction Coefficient (30°C) | 0.08 | 0.12 |
| Friction Coefficient (80°C) | 0.05 | 0.10 |
| Wear Volume (mm³, 80°C) | 0.21 | 0.18 |
| Viscosity Index | 88.6 | 105.2 |
| Solubility in Water | 3 wt.% | 5 wt.% |
Table 2: Viscoelastic Properties of Surfactant Systems
| System | Apparent Viscosity (100°C, mPa·s) | Viscosity Retention after Shear (60 min) |
|---|---|---|
| KEU/BTAC/KCl | 82.5 | 52.9 |
| KLAD/KCl | 19.2 | 14.0 |
| KEU/BTAC | 37.7 | 19.3 |
Key Research Findings
- Chain Length vs. Performance : Longer alkyl chains (C22 in erucate) enhance adsorption and lubrication but may reduce solubility and increase viscosity .
- Synergistic Effects : Combining this compound with organic salts like BTAC improves micelle stability, enabling high-temperature applications .
- Trade-offs in Water-Based Systems : While erucate reduces friction, its wear performance in water is inferior to oleate, suggesting a need for formulation optimization .
Q & A
What are the established laboratory synthesis protocols for potassium erucate, and how is its purity validated?
Answer: this compound, the potassium salt of erucic acid (cis-13-docosenoic acid), is synthesized via neutralization of erucic acid with potassium hydroxide under controlled conditions. A typical protocol involves dissolving erucic acid in ethanol, adding aqueous KOH dropwise at 60–70°C, and evaporating the solvent to isolate the product . Purity validation employs:
- FTIR spectroscopy to confirm ester-to-salt conversion (disappearance of -COOH peak at ~1700 cm⁻¹ and emergence of carboxylate peaks near 1560–1650 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity and absence of unreacted starting materials.
- Titration methods (e.g., acid-base titration) to quantify residual acidity .
How can researchers design experiments to assess this compound’s role as a surfactant in viscoelastic fluids?
Answer: To evaluate its surfactant properties, researchers should:
- Prepare micellar solutions by dissolving this compound in aqueous media with counterions (e.g., NaCl) to modulate micelle formation.
- Measure rheological properties using rotational viscometers or oscillatory shear rheometry to quantify viscoelastic moduli (G’, G’’).
- Conduct cryo-TEM or dynamic light scattering (DLS) to characterize micelle morphology and size distribution.
- Vary parameters such as concentration, temperature, and pH to map phase behavior .
What advanced computational methods are used to study this compound’s molecular interactions in surfactant systems?
Answer: Molecular dynamics (MD) simulations are pivotal for probing its behavior:
- Force field parameterization : Use atomistic or coarse-grained models (e.g., MARTINI) to simulate erucate’s hydrocarbon chain flexibility and charge distribution.
- Free energy calculations : Analyze membrane formation or micelle stability using umbrella sampling or metadynamics.
- Radial distribution functions (g(r)) : Quantify spatial correlations between surfactant tails and solvent molecules .
- Validation : Compare simulated density profiles or diffusion coefficients with experimental neutron scattering/X-ray data .
How should researchers address contradictions in reported rheological data for this compound-based solutions?
Answer: Discrepancies may arise from impurities, solvent variations, or measurement protocols. Mitigation strategies include:
- Standardizing synthesis : Ensure consistent raw material sources (e.g., erucic acid purity >99%) and reaction conditions.
- Controlled environment : Conduct experiments at fixed temperature/humidity to minimize environmental variability.
- Replicate studies : Cross-validate findings using independent methods (e.g., oscillatory vs. steady-state rheometry).
- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed differences .
What safety protocols are critical when handling this compound in laboratory settings?
Answer: While specific safety data for this compound are limited, general protocols for potassium salts and surfactants apply:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Spill management : For solid spills, collect using non-reactive tools and dispose as hazardous waste. For solutions, absorb with inert materials (e.g., vermiculite) .
- Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
How can researchers optimize experimental conditions to study this compound’s stability under varying pH and temperature?
Answer:
- pH stability : Use buffer systems (e.g., phosphate or Tris buffers) to maintain pH (4–10) and monitor degradation via HPLC or conductivity measurements.
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 40–60°C) and track changes in rheological/spectroscopic properties .
What methodologies are recommended for analyzing this compound’s interactions with co-surfactants or polymers?
Answer:
- Phase diagram construction : Mix this compound with co-surfactants (e.g., hexadecyltrimethylammonium bromide) at varying ratios to identify mesophases (lamellar, hexagonal).
- Fluorescence probing : Use pyrene as a polarity-sensitive fluorophore to detect micellar microenvironments.
- Surface tension measurements : Employ the Wilhelmy plate method to determine critical micelle concentration (CMC) in composite systems .
How do residual charges on this compound’s hydrocarbon chain influence its self-assembly behavior?
Answer: Partial charges on the erucate tail (e.g., from MOPAC calculations) can alter micelle curvature and packing. Researchers should:
- Compare charged vs. uncharged models in MD simulations to assess effects on membrane elasticity or micelle size.
- Experimental validation : Synthesize analogs with modified charge distributions (e.g., fluorinated chains) and compare aggregation behavior .
What statistical approaches are appropriate for interpreting conflicting data on this compound’s environmental toxicity?
Answer:
- Meta-analysis : Aggregate data from multiple studies, weighting by sample size and methodology rigor.
- Dose-response modeling : Fit data to Hill or log-logistic models to estimate EC50 values.
- Sensitivity analysis : Identify parameters (e.g., exposure duration, organism species) contributing most to variability .
How can researchers standardize this compound solutions for quantitative assays?
Answer:
- Gravimetric preparation : Accurately weigh the compound and dissolve in degassed solvent to prevent oxidation.
- UV-Vis calibration : Use absorbance at 210–220 nm (carboxylate π→π* transitions) with a standard curve.
- Cross-check with ion chromatography to quantify potassium ion concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
